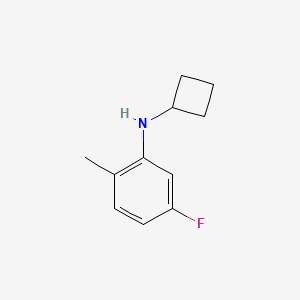

N-cyclobutyl-5-fluoro-2-methylaniline

CAS No.: 1250137-49-5

Cat. No.: VC3056001

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250137-49-5 |

|---|---|

| Molecular Formula | C11H14FN |

| Molecular Weight | 179.23 g/mol |

| IUPAC Name | N-cyclobutyl-5-fluoro-2-methylaniline |

| Standard InChI | InChI=1S/C11H14FN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 |

| Standard InChI Key | FMYYRHDKYSENBG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)NC2CCC2 |

| Canonical SMILES | CC1=C(C=C(C=C1)F)NC2CCC2 |

Introduction

N-cyclobutyl-5-fluoro-2-methylaniline is an organic compound belonging to the class of anilines. It features a cyclobutyl group attached to the nitrogen atom, a fluorine atom at the fifth position, and a methyl group at the second position of the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it a valuable intermediate in various chemical syntheses and potential applications in medicinal chemistry and agrochemicals.

Synthesis Methods

The synthesis of N-cyclobutyl-5-fluoro-2-methylaniline can be achieved through various synthetic routes. One common approach involves transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This method typically employs organoboron reagents and palladium catalysts under mild conditions.

Chemical Reactions

N-cyclobutyl-5-fluoro-2-methylaniline can undergo several types of chemical reactions:

-

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinones or other oxidized derivatives.

-

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into its corresponding amines or reduced forms.

-

Substitution: The compound participates in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Biological Activity and Applications

Research into N-cyclobutyl-5-fluoro-2-methylaniline suggests potential biological activity, particularly in medicinal chemistry and agrochemicals. The compound may interact with enzymes or receptors, influencing metabolic pathways or triggering physiological responses. Its structural characteristics make it a candidate for the synthesis of herbicides and pesticides.

Comparison with Similar Compounds

Similar compounds, such as N-cyclobutyl-2-fluoro-5-methylaniline, share some structural features but differ in the position of the fluorine atom. These differences affect their chemical and biological properties. For instance, the cyclobutyl group enhances biological activity due to steric effects and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume